(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate
Description
The compound "(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate" is a bicyclic amine derivative featuring a norbornane-like scaffold (bicyclo[2.2.1]heptane) with stereospecific substitutions. Its structure includes:
- Two ester groups: a tert-butyl ester at position 2 and a methyl ester at position 6, which may improve metabolic stability or bioavailability.
- A benzyl group at position 5, which could influence lipophilicity and binding interactions.
Its stereochemistry (1S,4S,6S) is critical for molecular recognition, analogous to bioactive bicyclic compounds like LY354740 (an mGluR agonist) and β-lactam antibiotics .
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-O-tert-butyl 6-O-methyl (1S,4S,6S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-12-14-10-15(21)16(17(22)24-4)20(14)11-13-8-6-5-7-9-13/h5-9,14-16H,10-12H2,1-4H3/t14-,15-,16-/m0/s1 |
InChI Key |
FRIPQHBNHWTFNA-JYJNAYRXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@H](N2CC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(N2CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the substituents attached to it.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Asymmetric Synthesis: Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Mechanism of Action
The mechanism of action of (1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and the presence of nitrogen atoms allow for specific interactions with these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Neurological Therapeutics: LY354740
LY354740 () is a conformationally constrained glutamate analog targeting group II metabotropic glutamate receptors (mGluRs). While structurally distinct from the main compound, both share bicyclic cores designed to enforce specific pharmacophore orientations. Key differences include:
The main compound’s ester groups and benzyl substituent may similarly enhance target engagement while minimizing off-target effects.
Bicyclic Systems in Anti-Infectives: β-Lactam Antibiotics
Compounds listed in (e.g., "(2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid") belong to the β-lactam antibiotic class, featuring a 4-thia-1-azabicyclo[3.2.0]heptane core. Key comparisons:
The main compound’s diazabicyclo[2.2.1]heptane core lacks the β-lactam ring critical for antibacterial activity but shares a sterically hindered bicyclic system that could resist enzymatic degradation. Its ester groups may serve as prodrug features, akin to pivaloyloxymethyl esters in some antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
